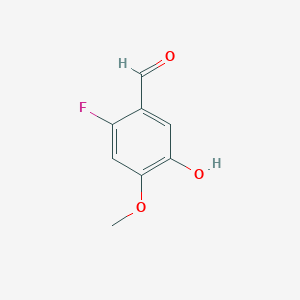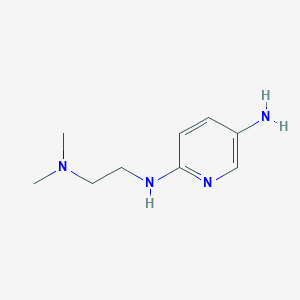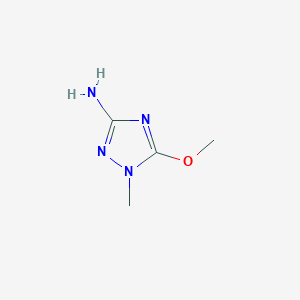
2-Fluoro-5-hydroxy-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-hydroxy-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO3. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthetic route involves the following steps:
Nitration: 2-Amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Oxidation: The methyl group is oxidized to an aldehyde group using an oxidizing agent like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, reduction, fluorination, and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine atom with an amino group using ammonia or an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products:
Oxidation: 2-Fluoro-5-hydroxy-4-methoxybenzoic acid
Reduction: 2-Fluoro-5-hydroxy-4-methoxybenzyl alcohol
Substitution: 2-Amino-5-hydroxy-4-methoxybenzaldehyde
Aplicaciones Científicas De Investigación
2-Fluoro-5-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes in microbial cells.
Comparación Con Compuestos Similares
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the fluorine atom and has a different substitution pattern.
Uniqueness: 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7FO3 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
2-fluoro-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 |
Clave InChI |
ZWCQCWGXEZSYBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)F)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B8712617.png)
![Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-](/img/structure/B8712623.png)







![N-{4-[4-(Methylthio)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B8712685.png)
![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)



